1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzyl group attached to an imidazole ring and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde typically involves the following steps:
Benzyl Derivative Formation: The starting material, 3,4-difluorobenzyl chloride, is reacted with imidazole under suitable conditions to form the benzyl-imidazole intermediate.
Carbaldehyde Introduction: The intermediate is then subjected to formylation reactions to introduce the carbaldehyde group at the 4-position of the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the replacement of the fluorine atoms on the benzyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde can be compared to other similar compounds, such as:
1-(3,4-difluorobenzyl)-1H-imidazole-5-carbaldehyde
1-(3,4-difluorobenzyl)-1H-imidazole-2-carbaldehyde
1-(3,4-difluorobenzyl)-1H-imidazole-3-carbaldehyde
These compounds differ in the position of the carbaldehyde group on the imidazole ring, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLNDHGYVURVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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